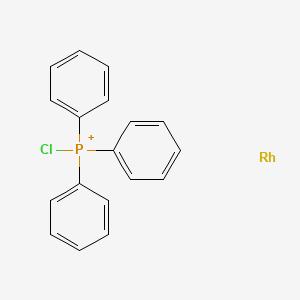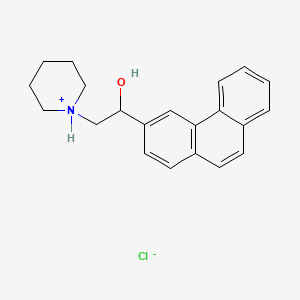
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride is a complex organic compound that features a phenanthrene core substituted with a piperidine ring and a hydroxyethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride typically involves multi-step organic reactions. One common method starts with the phenanthrene core, which undergoes a series of functional group transformations to introduce the piperidine and hydroxyethyl substituents. Key steps often include:
Halogenation: Introduction of a halogen atom to the phenanthrene core.
Nucleophilic Substitution: Reaction with piperidine to form the piperidino-substituted phenanthrene.
Hydroxylation: Introduction of the hydroxyethyl group through reactions such as epoxidation followed by ring-opening.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form carbonyl compounds.
Reduction: The piperidine ring can be reduced to form different nitrogen-containing derivatives.
Substitution: The phenanthrene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated phenanthrene derivatives.
科学的研究の応用
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the phenanthrene core can intercalate with DNA, affecting gene expression and cellular function. The hydroxyethyl group can enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
3-(2-Piperidino-1-hydroxyethyl)phenanthrene: Lacks the hydrochloride salt form, which may affect its solubility and stability.
2-(2-Piperidino-1-hydroxyethyl)naphthalene: Similar structure but with a naphthalene core instead of phenanthrene.
3-(2-Morpholino-1-hydroxyethyl)phenanthrene: Contains a morpholine ring instead of piperidine.
Uniqueness
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
特性
CAS番号 |
63918-86-5 |
|---|---|
分子式 |
C21H24ClNO |
分子量 |
341.9 g/mol |
IUPAC名 |
1-phenanthren-3-yl-2-piperidin-1-ium-1-ylethanol;chloride |
InChI |
InChI=1S/C21H23NO.ClH/c23-21(15-22-12-4-1-5-13-22)18-11-10-17-9-8-16-6-2-3-7-19(16)20(17)14-18;/h2-3,6-11,14,21,23H,1,4-5,12-13,15H2;1H |
InChIキー |
UEOOUBQIRAHESV-UHFFFAOYSA-N |
正規SMILES |
C1CC[NH+](CC1)CC(C2=CC3=C(C=CC4=CC=CC=C43)C=C2)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
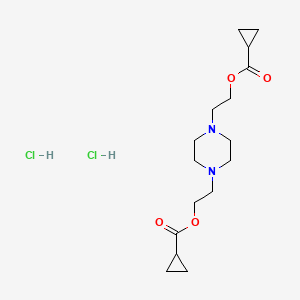
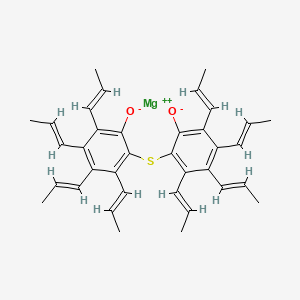
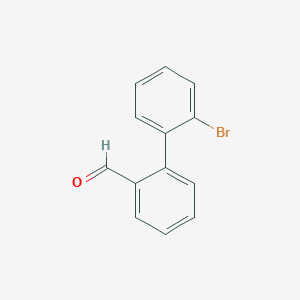
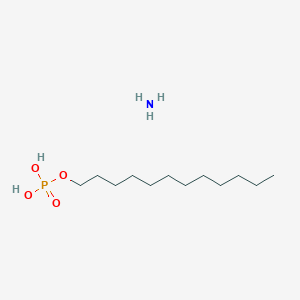
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
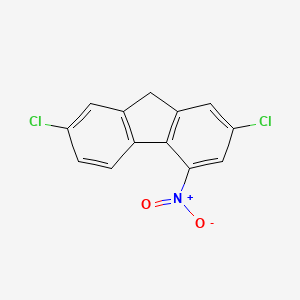
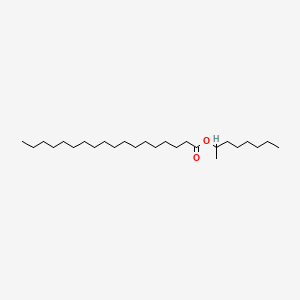
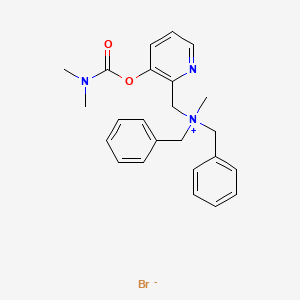
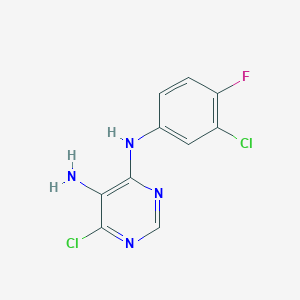
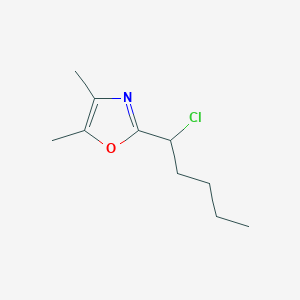
![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
